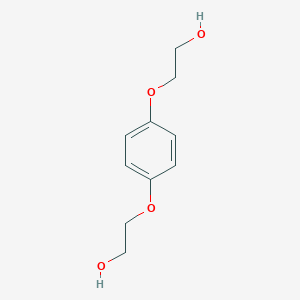

1,4-Bis(2-hydroxyethoxy)benzene

Beschreibung

Historical Trajectories and Current Research Significance

The journey of 1,4-Bis(2-hydroxyethoxy)benzene is intrinsically linked to the historical development of its precursor, hydroquinone (B1673460) (1,4-dihydroxybenzene). ijdvl.comijdvl.com Hydroquinone itself was first obtained in 1820 through the dry distillation of quinic acid by Pelletier and Caventou. ijdvl.comijdvl.comresearchgate.net The name "hydroquinone" was later coined by Friedrich Wöhler in 1844. ijdvl.com The synthesis of ether derivatives of hydroquinone became possible with the advent of reactions like the Williamson ether synthesis, developed by Alexander Williamson in 1850, which provided a general method for preparing ethers from an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org

The specific synthesis of this compound is achieved through the ethoxylation of hydroquinone, a reaction where ethylene (B1197577) oxide is added to the substrate. wikipedia.org This process, developed in the 1930s at IG Farben, has become a cornerstone of industrial organic chemistry, allowing for the tailored synthesis of alcohol ethoxylates. wikipedia.org The reaction to produce this compound involves the reaction of hydroquinone with ethylene oxide or a related precursor. google.com

The current research significance of this compound lies in its role as a versatile building block. Its symmetrical structure and the presence of two primary hydroxyl groups make it an ideal monomer for step-growth polymerization, leading to the formation of a wide array of polymers with tailored properties. specialchem.com Its incorporation into polymer backbones can enhance thermal stability, mechanical strength, and, in some cases, introduce liquid crystalline behavior.

Interdisciplinary Relevance in Polymer Science and Supramolecular Chemistry

The application of this compound extends across multiple disciplines, most notably in polymer science and supramolecular chemistry.

In polymer science , it is extensively used as a chain extender in the synthesis of polyurethane elastomers. wikipedia.orgspecialchem.com The rigid benzene (B151609) ring of the molecule contributes to the hard segments of the polyurethane, enhancing properties such as modulus and tensile strength. sci-hub.se Furthermore, it serves as a key diol component in the production of polyesters, where its incorporation can influence the thermal and mechanical characteristics of the final material. researchgate.net Research has demonstrated its use in creating amorphous copolyesters with increased glass transition temperatures.

In the realm of supramolecular chemistry , the aromatic core of this compound and its derivatives can participate in non-covalent interactions, such as π-π stacking. These interactions are fundamental to the self-assembly of molecules into well-defined, higher-order structures. researchgate.netmdpi.com By modifying the terminal hydroxyl groups, researchers can design molecules that form intricate supramolecular polymers and networks, with potential applications in materials science and nanotechnology.

Paradigms of Academic Investigation

Academic research on this compound is multifaceted, focusing on leveraging its unique structural features to create advanced materials. Key areas of investigation include:

Polymer Synthesis and Characterization: A significant portion of research is dedicated to the synthesis of novel polyurethanes and polyesters incorporating this compound. Studies systematically investigate how the inclusion of this monomer affects the thermal, mechanical, and morphological properties of the resulting polymers. For instance, research has explored the synthesis of poly(aralkyl ether)s derived from 1,4-bis(2-tosyloxyethoxy)benzene, a derivative of the title compound, and various bisphenols, leading to polymers with high thermal stability. ijdvl.com

Liquid Crystalline Polymers: The rigid nature of the benzene ring in this compound makes it a suitable component for creating thermotropic liquid crystalline polymers. google.com Researchers have synthesized polyesters containing this unit that exhibit liquid crystalline phases, which are of interest for high-performance applications.

Supramolecular Assemblies: Investigations into the self-assembly of derivatives of this compound are a growing area of interest. By designing molecules with specific interacting moieties, scientists can create complex supramolecular structures with tunable properties. researchgate.netmdpi.com

Below are interactive data tables summarizing key research findings related to polymers synthesized using this compound and its derivatives.

Table 1: Thermal Properties of Poly(aralkyl ether)s Derived from a 1,4-Bis(2-tosyloxyethoxy)benzene Derivative ijdvl.com

| Polymer with Bisphenol | 5% Weight Loss Temperature (°C) |

| Bisphenol-A | 338 |

| Bisphenol-AF | 350 |

| Bis(4-hydroxyphenyl)diphenylmethane | 365 |

| 9,9-bis(4-hydroxyphenyl)fluorene | 377 |

Table 2: Properties of Polyesters Based on 1,3-Bis(2-hydroxyethoxy)benzene (B93271) (an isomer of the title compound) researchgate.net

| Polyester with | Melting Temperature (°C) | Thermal Stability (Char Residue at 600°C, %) |

| Adipic Acid | 93.3 | Lower |

| Maleic Anhydride | 88.0 | Higher |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-(2-hydroxyethoxy)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPYFJNYAMXZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41675-76-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-1,4-phenylenebis[ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41675-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026702 | |

| Record name | 2,2'-[1,4-Phenylenebis(oxy)]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

104-38-1 | |

| Record name | Hydroquinone bis(2-hydroxyethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(p-Phenylenedioxy)diethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(2-hydroxyethoxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(2-hydroxyethoxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[1,4-Phenylenebis(oxy)]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-p-phenylenedioxydiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(P-PHENYLENEDIOXY)DIETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PVM9C37Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 1,4 Bis 2 Hydroxyethoxy Benzene and Its Functionalized Derivatives

Established Synthetic Routes to 1,4-Bis(2-hydroxyethoxy)benzene

The primary methods for synthesizing this compound, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE) tcichemicals.com, involve the formation of ether bonds at the phenolic hydroxyl groups of hydroquinone.

Etherification Protocols Involving Hydroquinone Precursors

A prevalent and direct method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide wikipedia.org. In this context, hydroquinone is deprotonated by a base to form the hydroquinone dianion, which then acts as a nucleophile.

One common approach utilizes the reaction of hydroquinone with ethylene (B1197577) oxide. In a continuous process using a microchannel reactor, hydroquinone and ethylene oxide can be reacted in the presence of a catalyst to yield the target product. google.com A batch process variation involves dissolving hydroquinone in water with a sodium hydroxide (B78521) catalyst. google.com The mixture is heated, and ethylene oxide is introduced, leading to the formation of this compound after neutralization and crystallization. google.com The molar ratio of hydroquinone to ethylene oxide is typically controlled at 1:2.2-2.4 to ensure complete di-substitution. google.com

Another route involves the reaction of hydroquinone with a 2-haloethanol, such as 2-chloroethanol. This reaction is a classic example of the Williamson ether synthesis, where the hydroquinone is first treated with a base to form the phenoxide, which then displaces the halide from 2-chloroethanol.

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Hydroquinone, Ethylene Oxide | Sodium Hydroxide | Water | 80-82 | Not specified | google.com |

| Hydroquinone, 2-(2-chloroethoxy)ethanol (B196239) | K₂CO₃, Cs₂CO₃, Na₂S₂O₄ | Dimethylformamide (DMF) | 70-80 | ~75 | google.com |

This table summarizes reaction conditions for the synthesis of this compound and its extended analogue via etherification.

Utilization of Cyclic Carbonates in Synthesis

An alternative and effective method for the synthesis of this compound involves the use of cyclic carbonates, specifically ethylene carbonate. This route is advantageous as it avoids the use of gaseous reactants like ethylene oxide or corrosive haloethanols. The reaction proceeds by the nucleophilic attack of the hydroquinone phenoxide on the electrophilic carbon of the ethylene carbonate molecule. This attack opens the carbonate ring, leading to the formation of the hydroxyethoxy group and the release of carbon dioxide.

This method has been successfully applied to synthesize symmetrical alkoxylated-ether diols, including this compound (HQEE), from hydroquinone and cyclic carbonates. epa.gov A similar process, reacting resorcinol (B1680541) with ethylene carbonate in the presence of a decarbonation catalyst like an alkali metal carbonate or hydroxide at temperatures between 100-250°C, has been shown to produce the corresponding 1,3-isomer in high yield and purity. google.com This suggests the viability of a parallel approach for the 1,4-isomer using hydroquinone.

Preparation of Halogenated and Alkoxylated Analogues

Functionalized derivatives of this compound are important for various applications, including as monomers for specialty polymers. Halogenation and chain extension are common modifications.

Synthesis of 1,4-Bis(2-bromoethoxy)benzene

The conversion of the terminal hydroxyl groups of this compound to halides creates a useful intermediate for further chemical transformations. The synthesis of 1,4-Bis(2-bromoethoxy)benzene is a key example of this functionalization. This compound is used in the preparation of other advanced materials, such as liquid-crystalline pillar wikipedia.org- and pillar chemicalbook.comarenes. chemicalbook.comlookchem.com

A well-established method for this transformation is the Appel reaction. It involves treating this compound with a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). rsc.org The reaction is typically carried out in a dry solvent like acetonitrile (B52724) at a controlled temperature. rsc.org The triphenylphosphine and carbon tetrabromide generate an in-situ phosphonium (B103445) bromide species, which activates the hydroxyl groups for nucleophilic substitution by the bromide ion.

| Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| This compound | Triphenylphosphine, Carbon Tetrabromide | Acetonitrile | 0 to 25 | 66 | rsc.org |

This table details the reaction conditions for the synthesis of 1,4-Bis(2-bromoethoxy)benzene.

Development of Extended Chain Alkoxylated Diols

The synthesis of diols with longer alkoxy chains attached to the hydroquinone core is of interest for modifying polymer properties. An example of such a compound is 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene. google.com

The synthesis of this extended diol can be achieved using a Williamson ether synthesis approach, similar to the preparation of the parent compound. In a documented procedure, hydroquinone is reacted with 2-(2-chloroethoxy)ethanol in dimethylformamide (DMF) as a solvent. google.com The reaction is facilitated by a base, potassium carbonate (K₂CO₃), and a catalyst system comprising cesium carbonate (Cs₂CO₃) and sodium dithionite (B78146) (Na₂S₂O₄). google.com This method has been reported to produce the target extended diol with a yield of approximately 75%. google.com Another approach involves the development of long-chain extenders by reacting an asymmetric diol with a diisocyanate. epa.gov

Catalytic Strategies in the Synthesis of Related Aromatic Ethers

The synthesis of aromatic ethers, including this compound and its derivatives, heavily relies on effective catalytic strategies to ensure high yields and selectivity.

The Williamson ether synthesis remains a cornerstone, where a strong base is used to generate a phenoxide ion from a phenol (B47542), which then reacts with an alkyl halide wikipedia.org. For industrial-scale production, phase-transfer catalysts are often employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase.

Acid-catalyzed condensation of phenols and alcohols is another route, though it can be complicated by the self-condensation of the alcohol. wikipedia.org For the synthesis of bis-aryl ethers, where the Williamson synthesis is not applicable, the Ullmann condensation is employed. This method involves the reaction of an aryl halide with a phenol in the presence of a copper-based catalyst. wikipedia.org

More modern approaches include the development of superbase-catalyzed reactions. For instance, the P₄-t-Bu superbase has been used to catalyze the anti-Markovnikov addition of alcohols to aryl alkenes, providing a direct route to β-phenethyl ethers. thieme-connect.de In the broader context of producing the hydroquinone precursor itself, catalytic methods such as the liquid-phase oxidation of benzene (B151609) over Cu(II)-2,2'-bipyridine complexes are being investigated. kobe-u.ac.jp For the reaction of phenols with cyclic carbonates, catalysts such as alkali metal carbonates or hydroxides are used to promote decarbonation. google.com Ferrocene-based catalysts have also been explored for the reaction of resorcinol with ethylene oxide, indicating potential for broader application in phenol ethoxylation. google.com

Decarbonation Catalysis in Isomer Preparation

The preparation of this compound can be efficiently achieved through a decarbonation reaction involving hydroquinone and ethylene carbonate. This method is analogous to the synthesis of its isomer, 1,3-Bis(2-hydroxyethoxy)benzene (B93271), from resorcinol. google.com The reaction proceeds in the presence of a decarbonation catalyst, which facilitates the removal of carbon dioxide as a byproduct.

A typical synthetic procedure involves the reaction of hydroquinone with ethylene carbonate using an alkali metal carbonate, alkali metal hydroxide, or alkaline earth metal hydroxide as the catalyst. google.com The reaction is generally carried out at elevated temperatures, typically in the range of 100-250 °C, with a preferred range of 140-200 °C. google.com This process is advantageous as it can be performed without a specific reaction solvent, making it a more environmentally friendly and cost-effective method. After the reaction is complete, the product mixture is treated with water to form a slurry, from which the solid this compound can be isolated by filtration in high yield and purity. google.com

A similar, though not decarbonative, Williamson ether synthesis approach can be employed to produce related structures. For instance, the synthesis of 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene is achieved by reacting hydroquinone with 2-(2-chloroethoxy)ethanol in dimethylformamide (DMF) with potassium carbonate as a base and cesium carbonate and sodium dithionite as catalysts. This reaction proceeds under an inert atmosphere and at a controlled temperature of 70-80 °C for an extended period to yield the desired product. google.com

Table 1: Comparison of Synthetic Routes for Hydroxyethoxybenzene Derivatives

| Product | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Yield | Reference |

| 1,3-Bis(2-hydroxyethoxy)benzene | Resorcinol, Ethylene Carbonate | Alkali metal carbonate/hydroxide | None | 140-200 | High | google.com |

| 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene | Hydroquinone, 2-(2-chloroethoxy)ethanol | K₂CO₃, Cs₂CO₃, Na₂S₂O₄ | DMF | 70-80 | ~75% | google.com |

Palladium-Mediated Coupling Reactions for Phenylenevinylene Derivatives

The functionalized derivatives of this compound are valuable monomers for the synthesis of polymers like poly(p-phenylenevinylene) (PPV). Palladium-mediated cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for creating the carbon-carbon double bonds that form the vinylene bridges in the polymer backbone. masterorganicchemistry.comyoutube.com

Heck Coupling:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. masterorganicchemistry.comyoutube.com To prepare a phenylenevinylene derivative from this compound, the benzene ring would first need to be halogenated, for example, by bromination, to introduce a leaving group. The resulting di-bromo derivative could then be reacted with an alkene, such as ethylene, in the presence of a palladium catalyst and a base to form the phenylenevinylene linkage. The choice of catalyst, such as palladium acetate (B1210297) with a phosphine (B1218219) ligand, and reaction conditions are crucial for achieving high yields and stereoselectivity. youtube.com

Suzuki Coupling:

The Suzuki reaction provides an alternative and often more versatile route, coupling an organoboron compound with an organohalide using a palladium catalyst. masterorganicchemistry.comnih.gov For the synthesis of a phenylenevinylene polymer, a di-boronic acid or di-boronic ester derivative of this compound could be prepared. This monomer would then be polymerized with a di-halo-arene in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. masterorganicchemistry.com The use of bulky and electron-rich phosphine ligands can significantly enhance the efficiency of the Suzuki coupling, allowing for the reaction of less reactive aryl chlorides and achieving high molecular weight polymers. nih.gov

Gilch Reaction:

Another relevant method for synthesizing PPV derivatives is the Gilch reaction. This involves the polymerization of 1,4-bis(halomethyl)benzene monomers in the presence of a strong base, such as potassium tert-butoxide. nih.govrsc.org While not a palladium-mediated reaction, it is a key method for producing PPV. To incorporate the this compound moiety, it would typically be introduced as a substituent on the benzene ring of the bis(halomethyl)benzene monomer prior to polymerization. The properties of the resulting polymer, such as solubility and bandgap, can be tuned by co-polymerizing different monomers. nih.gov

Table 2: Overview of Palladium-Mediated Coupling Reactions for Phenylenevinylene Synthesis

| Reaction | Key Reactants | Catalyst System | Key Features | Reference |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Forms C-C bond between aryl/vinyl group and alkene. | masterorganicchemistry.comyoutube.com |

| Suzuki Reaction | Organoboron Compound + Organohalide | Pd(PPh₃)₄, Base | High functional group tolerance; versatile for biaryl synthesis. | masterorganicchemistry.comnih.gov |

The synthesis of poly(p-phenylene vinylene) derivatives with side chains similar to the hydroxyethoxy groups of the title compound has been demonstrated. For example, polymers with ether-substituted side chains have been synthesized via Horner-Emmons and Wittig-Horner reactions, which are alternative methods for creating the vinylene linkages. These approaches often involve the preparation of bis(phosphonates) from the corresponding bis(halomethyl)benzene derivatives.

Polymer Science and Engineering Applications of 1,4 Bis 2 Hydroxyethoxy Benzene

Functionality as a Chain Extender in Polyurethane Systems

1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE), is a symmetrical aromatic diol that serves a critical function as a chain extender in the synthesis of polyurethane (PU) elastomers. specialchem.com In polyurethane chemistry, chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the "hard segment" of the polymer. researchgate.netresearchgate.net The incorporation of this compound imparts significant improvements to the performance characteristics of the final material due to its rigid benzene (B151609) ring and the presence of two primary hydroxyl groups.

Polyurethanes are segmented block copolymers, comprising alternating hard and soft segments. koreascience.kr This structure is typically achieved through a two-step polymerization process. First, a long-chain polyol (which forms the soft segment) is reacted with an excess of a diisocyanate to create an isocyanate-terminated prepolymer. In the second step, the chain extender, this compound, is introduced. utwente.nl

The hydroxyl groups of this compound react with the terminal isocyanate groups of the prepolymer. This reaction links the prepolymer chains, rapidly increasing the molecular weight and forming the hard segments. These hard segments consist of the rigid aromatic structure of the chain extender and the highly polar urethane (B1682113) linkages formed during the reaction. The resulting polymer chain has a distinct block structure: flexible, amorphous polyol "soft segments" and rigid, polar "hard segments" formed by the diisocyanate and this compound. researchgate.netkoreascience.kr These hard segments act as physical crosslinks within the soft, rubbery matrix. researchgate.net

The distinct chemical nature of the hard and soft segments—polar and rigid versus non-polar and flexible—leads to thermodynamic incompatibility. This incompatibility drives a phenomenon known as microphase separation, where the hard segments self-associate into ordered, rigid domains dispersed within the continuous soft segment matrix. researchgate.netkoreascience.kr

The use of this compound as the chain extender strongly influences this microstructure. Its symmetrical and rigid aromatic structure promotes efficient packing and strong intermolecular hydrogen bonding between the urethane groups within the hard domains. This results in a well-defined and highly cohesive hard segment phase. The degree of phase separation is a critical factor determining the final properties of the polyurethane elastomer. researchgate.net A more complete phase separation, facilitated by the structure of this compound, leads to the formation of distinct hard domains that effectively reinforce the soft matrix, enhancing the material's mechanical and thermal properties. researchgate.net

Table 1: Influence of Chain Extender Structure on Polyurethane Microstructure

| Chain Extender Type | Hard Segment Characteristics | Phase Segregation Tendency | Resulting Microstructure |

| Aromatic (e.g., this compound) | Rigid, planar; promotes strong hydrogen bonding | High | Well-defined, ordered hard domains in a soft matrix |

| Aliphatic (e.g., 1,4-Butanediol) | Flexible; allows for some conformational freedom | Moderate to High | Crystalline or amorphous hard domains, depending on symmetry |

| Bulky/Branched Aliphatic | Sterically hindered; disrupts packing | Low | More diffuse phase mixing between hard and soft segments |

Design and Synthesis of High-Performance Polymeric Materials

The selection of this compound as a chain extender is a key design choice for creating high-performance polyurethanes, particularly thermoplastic polyurethane elastomers (TPUs). Its structure directly contributes to superior mechanical strength, thermal stability, and durability. specialchem.comspecialchem.com

The excellent mechanical properties of polyurethanes chain-extended with this compound are a direct result of the well-developed two-phase microstructure. The hard domains, acting as physical crosslinks and reinforcing fillers, impart high tensile strength, tear strength, and modulus to the material. specialchem.comgoogle.com Elastomers are polymers that exhibit reversible extension with minimal permanent set. researchgate.net In these polyurethanes, the soft segments provide the flexibility and elasticity, allowing the material to stretch, while the hard domains anchor the polymer chains, preventing permanent deformation and providing the strength to resist failure.

The rigidity of the benzene ring in this compound contributes to a higher modulus and hardness in the final elastomer compared to those made with more flexible aliphatic chain extenders. researchgate.net Research on various polyurethane systems has demonstrated that the symmetric structure of the hard segment components is crucial for achieving good crystallization within the hard domains, which in turn enhances mechanical and thermal properties. researchgate.net

The thermal stability of polyurethanes is largely dictated by the integrity of their hard domains. The hard segments formed by this compound exhibit high thermal stability due to two main factors: the inherent thermal resistance of the aromatic ring and the extensive network of hydrogen bonds between urethane groups. These hydrogen bonds require significant thermal energy to dissociate, meaning the hard domains maintain their structural integrity and reinforcing effect up to higher temperatures.

This robust hard domain structure results in a higher softening temperature and improved heat resistance. researchgate.net Studies on analogous aromatic diols have shown that their incorporation into polymer backbones can significantly raise the glass transition temperature (Tg), a key indicator of thermal performance. researchgate.net The durability of the polyurethane is also enhanced, as the stable, well-separated hard domains provide excellent resistance to creep and stress relaxation over time.

Table 2: Comparative Properties of Polyurethanes with Different Chain Extenders

| Property | Aromatic Chain Extender (e.g., this compound) | Aliphatic Chain Extender (e.g., 1,4-Butanediol) |

| Hardness (Shore A) | Higher | Lower |

| 100% Modulus | Higher | Lower |

| Tear Strength | Excellent | Good |

| Softening Temperature | Higher | Lower |

| Impact Resilience | Good | Excellent |

| Compression Set | Lower (Better) | Higher (Worse) |

Note: This table represents general trends observed in polyurethane systems as described in literature. researchgate.net

Polyesterification and Crosslinking Network Formation

While its primary application is in polyurethanes, the diol functionality of this compound also allows for its use in other polymerization reactions, such as polyesterification. By reacting with dicarboxylic acids or their derivatives, it can be incorporated into polyester backbones. Similar to its role in polyurethanes, its rigid aromatic core can be used to increase the thermal stability and mechanical strength of the resulting polyester. Research on structurally similar aromatic diols has demonstrated their effectiveness in raising the glass transition temperature of amorphous copolyesters. researchgate.net

Furthermore, this compound can be used in the formation of crosslinked polymer networks. In thermosetting resin systems, such as unsaturated polyester resins or epoxy resins, it can act as a crosslinking agent. Its two hydroxyl groups can react into the polymer network, creating covalent crosslinks. The rigidity of the benzene structure between the crosslink points can enhance the stiffness and thermal resistance of the cured material. Its structure is also suitable for creating specific network architectures in applications like UV-curable polyurethane acrylates. researchgate.net

Melt Condensation Techniques for Saturated and Unsaturated Polyesters

Melt condensation, or melt polycondensation, is a widely utilized industrial method for synthesizing high-molecular-weight polyesters. This solvent-free process involves the reaction of diol and dicarboxylic acid monomers (or their ester derivatives) at elevated temperatures, typically under vacuum, to drive the removal of a small molecule byproduct like water or methanol and promote polymer chain growth. pageplace.de this compound, also known as hydroquinone bis(2-hydroxyethyl) ether (HQEE), serves as a key diol monomer in these reactions due to the reactivity of its two primary hydroxyl groups.

The synthesis of both saturated and unsaturated polyesters incorporating HQEE is achieved through this technique. For instance, thermoplastic copolyesters such as poly(butylene-co-hydroquinone bis(2-hydroxyethyl)ether terephthalates) (PBHT) are synthesized via a two-stage melt polycondensation process. researchgate.nettandfonline.com The initial stage is an esterification or transesterification reaction, followed by a polycondensation stage at high temperature and vacuum to increase the polymer's molecular weight. pageplace.detandfonline.com This method allows for the direct incorporation of HQEE into the polyester backbone, modifying the final properties of the material. researchgate.net The introduction of HQEE into poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) chains, for example, effectively lowers the melting point of the resulting copolyester, making it easier to process. bohrium.com

Impact on Thermoplastic Poly(butylene-co-hydroquinone bis(2-hydroxyethyl)ether terephthalates)

The incorporation of this compound (HQEE) as a comonomer in poly(butylene terephthalate) (PBT) has a significant and direct impact on the thermal and mechanical properties of the resulting copolyesters, known as PBHT. Research has demonstrated that by systematically varying the molar ratio of HQEE to 1,4-butanediol, the properties of the polymer can be precisely tuned. researchgate.nettandfonline.com

A key finding is that the inclusion of the rigid aromatic HQEE unit significantly enhances the thermal properties of the polymer. researchgate.netchemicalbook.com Specifically, as the content of HQEE segments in the copolyester increases, the glass transition temperature (Tg) rises. researchgate.nettandfonline.com For example, increasing the HQEE/1,4-butanediol molar ratio from 9/91 to 27/73 results in an increase in Tg from 37 °C to 43 °C. researchgate.net Conversely, the melting temperature (Tm) of the copolymers decreases with higher HQEE content, falling from 208 °C to 174 °C across the same composition range. researchgate.netchemicalbook.com This is attributed to the disruption of the PBT crystal structure by the HQEE units, although the fundamental crystal structure itself remains unchanged. researchgate.netchemicalbook.com Importantly, the thermal stability, measured as the temperature of 5% weight loss, is not compromised and remains high, in the range of 373–377 °C. researchgate.net

Table 1: Thermal Properties of PBHT Copolyesters with Varying HQEE Content

Data sourced from research on thermoplastic poly(butylene-co-hydroquinone bis(2-hydroxyethyl)ether terephthalates). researchgate.net

Development of Advanced Functional Materials

Incorporation into Specialty Coatings and Adhesive Formulations

This compound (HQEE) is incorporated into specialty coatings and adhesive formulations, primarily through its use as a chain extender in polyurethanes. atamanchemicals.com Its rigid aromatic structure contributes to improved crosslinking density, adhesion strength, and resistance to environmental degradation in the final cured product. atamanchemicals.com These characteristics are critical for high-performance coatings designed to protect surfaces from corrosion, chemical attack, and wear. atamanchemicals.com In adhesive systems, the inclusion of HQEE enhances bond strength, making the adhesives suitable for maintaining strong bonds even under challenging mechanical or environmental conditions. atamanchemicals.com The improved thermal stability and mechanical properties imparted by HQEE are valuable in formulating durable and resilient coatings and adhesives for demanding industrial applications. gantrade.com

Use in Precision Molded Components and Optical Devices

The use of this compound (HQEE) is instrumental in the fabrication of precision molded parts and optical devices. atamanchemicals.com When used as a chain extender, its rigid molecular structure contributes significantly to the dimensional stability and rigidity of the resulting polymer. atamanchemicals.comgantrade.com This stability is critical for achieving the exact tolerances required in precision molded components such as industrial rollers, seals, wheels for forklifts and skateboards, and conveyor belts. atamanchemicals.comkemiworks.com

In the field of optics, HQEE's contribution to polymer stability helps maintain optical clarity, a vital characteristic for lenses, display screens, and other optical components. atamanchemicals.com Its chemical structure is key to achieving the necessary dimensional accuracy and resistance to environmental factors required for these sensitive applications. atamanchemicals.com

Structure-Performance Relationships in this compound-Derived Polymers

The molecular structure of this compound is directly responsible for the performance enhancements seen in polymers derived from it. gantrade.comresearchgate.net The central, rigid aromatic (benzene) ring is the key feature that imparts stiffness, rigidity, and high thermal stability to the polymer backbone. atamanchemicals.comgantrade.com

In segmented polymers like polyurethanes, HQEE acts as a chain extender, forming the "hard segments" of the polymer. gantrade.com The rigidity of the HQEE-derived aromatic structure promotes efficient packing of these hard segments. gantrade.com This, combined with the symmetrical ethoxy groups that allow for effective intermolecular hydrogen bonding, leads to well-defined microphase separation between the hard and soft segments of the polyurethane. gantrade.comresearchgate.net This distinct phase separation is crucial for achieving superior mechanical and thermal properties. gantrade.com

Compared to polymers made with aliphatic diols like 1,4-butanediol, those extended with HQEE exhibit a higher hard-segment melting temperature (often by as much as 30°C), superior tensile properties, increased hardness, and enhanced thermal aging performance. gantrade.com In copolyesters like PBHT, the rigid HQEE unit increases the glass transition temperature while disrupting long-range crystalline order, which lowers the melting point but improves processability. researchgate.net This direct relationship between the rigid, symmetrical structure of HQEE and the resulting macroscopic properties allows for the systematic design of high-performance polymers for demanding applications. gantrade.comdigitellinc.com

Table 2: Performance Enhancements in MDI-Polyurethane Elastomers Using HQEE Chain Extender

Data compiled from performance comparisons of polyurethane elastomers. gantrade.com

Role of Aromatic Rigidity and Flexible Linkages on Macroscopic Properties

The molecular structure of this compound is a classic example of how rigid and flexible segments can be combined within a single monomer to achieve desirable polymer properties. The central benzene ring provides rigidity, thermal stability, and the potential for forming ordered structures like liquid crystals, while the two -(O-CH₂-CH₂-OH) groups introduce flexibility, improve solubility, and provide reactive sites for polymerization. researchgate.net

When used as a chain extender in polyurethanes, for instance, this structure has a profound impact on the polymer's morphology and, consequently, its properties. The hard segments of polyurethanes, formed by the reaction of diisocyanates and chain extenders, tend to segregate into crystalline or semi-crystalline domains, which act as physical crosslinks and reinforcing fillers within the soft segment matrix. The structure of the chain extender is critical in defining the nature of these hard domains.

A study comparing polyurethanes synthesized with this compound (HQEE) and the more rigid hydroquinone (HQ) as chain extenders revealed significant differences. The presence of the flexible ether-oxygen linkages in HQEE was found to alter the hydrogen bonding interactions within the hard segments significantly. researchgate.net This disruption of the hard segment packing leads to a different microphase separation behavior compared to polymers made with more rigid chain extenders. researchgate.net While strong hard segment packing can enhance thermal properties, the balanced phase separation and mixing introduced by the flexible ether chains in HQEE can lead to improved mechanical properties, such as high ultimate tensile strength and excellent elongation. researchgate.net

The incorporation of rigid aromatic units is a known strategy for enhancing the thermal stability of polymers. reading.ac.uk The para-substitution of the benzene ring in this compound promotes a linear, rod-like geometry, which is conducive to the formation of thermotropic liquid crystalline phases in polyesters. nih.govmdpi.com These liquid crystalline polymers (LCPs) are noted for their exceptional mechanical properties and thermal stability. dtic.mil The flexible ethoxy linkages in the diol serve to lower the melting point of these LCPs compared to those made with purely rigid monomers, thereby improving their processability without sacrificing the desirable ordered melt state. nih.gov

The influence of these structural elements on key polymer properties is summarized in the table below, based on findings from various polymer systems.

| Structural Feature of this compound | Effect on Polymer Microstructure | Impact on Macroscopic Properties |

|---|---|---|

| Aromatic (para-phenylene) Core | Provides rigidity and linearity to the polymer chain. Promotes ordered packing and potential for liquid crystallinity. | Enhances thermal stability (higher Tg and decomposition temperature). Increases mechanical strength and modulus. Contributes to the formation of thermotropic liquid crystalline phases. |

| Flexible Ether Linkages (-O-CH₂-CH₂-) | Increases chain mobility and rotational freedom. Can disrupt crystalline packing of hard segments. Alters hydrogen bonding patterns. | Improves solubility and processability by lowering the melting temperature. Can enhance toughness and elongation at break. Influences the degree of phase separation in segmented polymers like polyurethanes. |

Comparative Analysis of Isomeric Diols in Polymer Matrixes

The spatial arrangement of functional groups in a monomer is a critical factor that dictates the final properties of a polymer. Isomers, which share the same chemical formula but have different structural arrangements, can lead to polymers with remarkably different characteristics. This is particularly evident when comparing polymers derived from the para (1,4-), meta (1,3-), and ortho (1,2-) isomers of a given monomer.

In the context of bis(2-hydroxyethoxy)benzene, the position of the ether linkages on the central benzene ring significantly influences the geometry of the polymer chain. The 1,4- (para) isomer imparts a linear and rigid geometry to the polymer backbone. This linearity is highly effective in promoting efficient chain packing, which often leads to higher crystallinity, increased melting temperatures, and enhanced mechanical strength. reading.ac.uk This linear structure is also a key reason for the ability of polymers derived from this compound to form liquid crystalline phases. nih.gov

In contrast, the 1,3- (meta) isomer, 1,3-Bis(2-hydroxyethoxy)benzene (B93271), introduces a "kink" or a non-linear geometry into the polymer chain. This irregularity disrupts the packing of polymer chains, which generally leads to a reduction in crystallinity and the formation of more amorphous polymers. uomustansiriyah.edu.iq Consequently, polymers based on the 1,3-isomer typically exhibit lower melting points, lower glass transition temperatures, and often improved solubility in a wider range of solvents compared to their 1,4-isomer counterparts.

A recent study detailed the synthesis of ternary aromatic-aliphatic copolyesters using both this compound (HQEE) and 1,3-Bis(2-hydroxyethoxy)benzene (HBE). researchgate.net The research confirmed that polymer properties could be effectively tuned by adjusting the monomer structure, highlighting the practical impact of isomer selection. researchgate.net For example, in polyurethane systems, aromatic chain extenders like the 1,3-isomer have been noted for having poor compatibility with non-polar backbones, a factor that would influence phase separation and final properties. researchgate.net

The 1,2- (ortho) isomer would introduce an even more pronounced kink and steric hindrance, further inhibiting chain packing and crystallinity. This generally results in polymers with the lowest thermal transitions and the highest solubility among the three isomers.

The following table provides a comparative summary of the expected influence of these isomeric diols on polymer properties.

| Isomer | Chemical Structure Geometry | Effect on Polymer Chain Packing | Expected Impact on Macroscopic Properties |

|---|---|---|---|

| This compound (para) | Linear, symmetrical, rod-like | Promotes efficient packing and high order | Higher crystallinity, higher Tm and Tg, superior mechanical strength, potential for liquid crystallinity. |

| 1,3-Bis(2-hydroxyethoxy)benzene (meta) | Bent, asymmetrical, kinked | Disrupts packing, promotes amorphous structure | Lower crystallinity, lower Tm and Tg, increased flexibility, often improved solubility. |

| 1,2-Bis(2-hydroxyethoxy)benzene (ortho) | Highly bent, significant steric hindrance | Strongly inhibits packing, highly amorphous | Lowest Tm and Tg, highest flexibility, greatest solubility. |

This comparative analysis underscores the principle that monomer isomerism is a powerful tool for polymer scientists. By selecting the appropriate isomer of Bis(2-hydroxyethoxy)benzene, researchers can systematically control the degree of order, and thus the thermal and mechanical profiles, of the resulting polymer to meet the demands of specific engineering applications.

Supramolecular Chemistry and Host Guest Systems Involving 1,4 Bis 2 Hydroxyethoxy Benzene Frameworks

Construction of Macrocyclic Receptors and Self-Assembled Architectures

The hydroquinone (B1673460) diether core of 1,4-Bis(2-hydroxyethoxy)benzene is a fundamental unit in the synthesis of macrocyclic hosts, most notably pillar[n]arenes. These macrocycles are key players in supramolecular chemistry due to their unique pillar-shape and electron-rich cavity, which enables them to form stable complexes with various guest molecules.

Pillar[n]arenes are a class of macrocycles typically synthesized through the acid-catalyzed condensation of a 1,4-dialkoxybenzene derivative with an aldehyde, such as paraformaldehyde. researchgate.netgoogle.com The reaction proceeds via a Friedel-Crafts type mechanism to form methylene (B1212753) bridges between the hydroquinone units. While direct synthesis using this compound is not extensively documented, its structural similarity to commonly used monomers like 1,4-diethoxybenzene (B87031) suggests its viability as a precursor.

The terminal hydroxyl groups of this compound would likely require protection prior to the condensation reaction to prevent unwanted side reactions with the Lewis acid catalyst or polymerization. After the successful formation of the pillar[n]arene macrocycle, these protecting groups could be removed, yielding a pillar[n]arene functionalized with multiple hydroxyl groups. Such a "hydroxylated" pillar[n]arene would be highly valuable, offering increased water solubility and providing reactive sites for post-synthesis modification, enabling its use as a polyol building block for larger, more complex supramolecular structures.

Below is a table summarizing typical reaction conditions for the synthesis of pillar rsc.orgarenes from analogous 1,4-dialkoxybenzene monomers.

| Monomer | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 1,4-Diethoxybenzene | BF₃·OEt₂ | Chlorocyclohexane | Room Temp | 77 | google.com |

| 1,4-Diethoxybenzene | H₂SO₄ | Solvent-free (Milling) | Room Temp | 85 | N/A |

| 1,4-Dimethoxybenzene | p-Toluenesulfonic acid | Dichloromethane | Room Temp | Low | researchgate.net |

This table is generated based on data from referenced studies for analogous compounds.

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are architectures where two or more components are linked topologically without a covalent bond. google.com Pillar[n]arenes are excellent hosts for the construction of MIMs. A nih.govrotaxane can be formed by threading a linear guest molecule through the cavity of a pillar[n]arene and then attaching bulky "stopper" groups to the ends of the guest to prevent it from dethreading. A nih.govcatenane consists of two interlocked macrocycles.

Pillar[n]arenes derived from this compound would be particularly interesting precursors for MIMs. The externally-facing hydroxyethoxy arms could be used to attach other functional units or to link multiple pillar[n]arene hosts together. For instance, two such pillar[n]arene rings could be linked by a flexible chain to create a "bis-pillar[n]arene," which could then be interlocked with another ring to form a google.comcatenane. The hydroxyl groups themselves could also serve as recognition sites or influence the binding of guest molecules within the pillararene cavity through hydrogen bonding interactions.

Functionalization of Phthalocyanine (B1677752) Macrocycles

Phthalocyanines are large, aromatic macrocycles widely studied for their intense color, thermal stability, and electronic properties. Attaching flexible side chains, such as those derived from this compound, can induce liquid crystalline behavior, making them suitable for applications in molecular electronics and sensors.

The synthesis of phthalocyanines typically proceeds through the cyclotetramerization of phthalonitrile (B49051) precursors. To utilize this compound for this purpose, it must first be converted into a suitable phthalonitrile derivative. A plausible synthetic route would involve the introduction of two cyano groups onto the benzene (B151609) ring. This often requires initial halogenation of the aromatic ring, followed by a cyanation reaction, such as the palladium-catalyzed Rosenmund-von Braun reaction. researchgate.net

Given the reactivity of the terminal hydroxyl groups, they would likely need to be protected during these synthetic steps. Research has shown that a closely related compound, 1,2-Dicyano-4,5-bis[2'-(2”-benzyloxyethoxy)ethoxy]benzene, which features protected hydroxyl groups, serves as an effective precursor for functionalized phthalocyanines with liquid crystal properties. nih.gov This strongly supports the potential of a similarly protected derivative of this compound to act as a precursor for novel liquid crystalline phthalocyanines. The long, flexible diether chains are crucial for inducing the desired mesophase behavior in the final macrocycle.

| Phthalonitrile Precursor | Substituent Type | Resulting Property | Reference |

| 4-Nitrophthalonitrile | Nitro | Precursor for amino- or phenoxy-substituted phthalonitriles | nih.gov |

| 4,5-Dichlorophthalonitrile | Chloro | Precursor for catechol-substituted phthalonitriles | N/A |

| 1,2-Dicyano-4,5-bis[alkoxy]benzene | Alkoxy chains | Liquid Crystalline Phthalocyanines | nih.gov |

This table presents examples of phthalonitrile precursors and the properties they impart to the final phthalocyanine product.

Metallacrown Ether Complexation and Catalytic Applications

The flexible diether side chains of this compound, with their terminal hydroxyl groups and ether oxygen atoms, provide multiple donor sites for coordination with metal ions. This makes the molecule an excellent candidate for designing novel ligands for coordination chemistry and catalysis.

As a ligand, this compound can coordinate to transition metal centers in several ways. It can act as a bidentate chelating ligand to a single metal ion, forming a stable ring structure. Alternatively, its two arms can bridge two different metal centers, leading to the formation of dinuclear complexes or extended one-, two-, or three-dimensional coordination polymers.

While specific studies on metallacrown ethers using the 1,4-isomer are not prevalent, research on the analogous 1,2-isomer has demonstrated the formation of robust metallacrown ether complexes with rhodium(I), which were evaluated for catalytic hydroformylation. This indicates the strong potential of the bis(hydroxyethoxy)benzene scaffold in coordination-driven self-assembly and catalysis. The molecule is also used as a starting material for synthesizing 1,4-Bis-(2-bromo-ethoxy)-benzene, a key intermediate for creating more complex ligands. thermofisher.comchemicalbook.com The coordination of this compound with various transition metals could lead to new materials with interesting magnetic, optical, or catalytic properties.

| Potential Coordination Mode | Metal Center Example | Potential Application |

| Bidentate Chelation (O,O') | Cu(II), Ni(II) | Homogeneous Catalysis |

| Bridging Ligand (Dinuclear) | Zn(II), Co(II) | Magnetic Materials |

| Bridging Ligand (Polymeric) | Cd(II), Mn(II) | Porous Materials, Gas Storage |

This table outlines potential coordination behaviors of this compound and their possible applications.

Ligand Conformation Effects in Hydroformylation Reactions

In the realm of catalysis, derivatives of this compound can be modified to act as ligands for transition metal catalysts, particularly in processes like hydroformylation. Hydroformylation, or oxo synthesis, is a critical industrial process for producing aldehydes from alkenes. researchgate.netrsc.orgnih.gov The efficiency and selectivity of this reaction are highly dependent on the structure of the ligands coordinated to the metal center, typically rhodium. rsc.org

By replacing the terminal hydroxyl groups of this compound with phosphine (B1218219) moieties, a bidentate phosphine ligand can be synthesized. The conformational flexibility of the ethoxy chains in such a ligand would significantly influence the geometry of the resulting metal complex. This, in turn, affects the catalytic activity and the regioselectivity of the hydroformylation reaction (i.e., the ratio of linear to branched aldehydes produced). nih.gov

The "bite angle" of the bidentate ligand, which is the P-Metal-P angle, is a critical parameter. The flexibility of the backbone of the this compound-derived ligand would allow for a range of bite angles, which can be fine-tuned to optimize the reaction for a specific olefin substrate. The conformation of the ligand can also influence the electronic properties of the catalyst, further impacting its performance. nih.gov

| Ligand Parameter | Influence on Hydroformylation | Relevant Research Insights |

| Ligand Bite Angle | Affects the regioselectivity (linear vs. branched aldehyde ratio). | The geometry of the metal complex, dictated by the ligand, is crucial for catalytic outcomes. |

| Ligand Flexibility | Allows for adaptation to different substrates and reaction conditions. | Flexible ligands can lead to more versatile catalysts. |

| Electronic Properties | Influences the activity and stability of the catalyst. nih.gov | The π-accepting nature of the ligand can be tuned to optimize catalyst performance. nih.gov |

Role in Templated Nanomaterial Fabrication

The synthesis of nanomaterials with controlled size and stability is a cornerstone of modern nanotechnology. This compound can play a crucial role in this field, particularly in the stabilization of metal nanoparticle dispersions.

Stabilization of Metal Nanoparticle Dispersions

Metal nanoparticles, such as those of gold and silver, have a strong tendency to agglomerate in solution to reduce their high surface energy. To prevent this, capping or stabilizing agents are employed. nih.govresearchgate.net These agents adsorb onto the nanoparticle surface, providing a protective layer that prevents direct contact and aggregation. frontiersin.org

This compound, with its terminal hydroxyl groups, can act as an effective capping agent. The hydroxyl groups can bind to the surface of metal nanoparticles, while the rest of the molecule extends into the solvent, providing steric hindrance. researchgate.net The choice of capping agent is critical as it influences not only the stability of the nanoparticles but also their size, shape, and surface chemistry. frontiersin.org

The synthesis of gold nanoparticles, for instance, often involves the reduction of a gold salt in the presence of a capping agent. nih.govrsc.org The concentration and chemical nature of the capping agent can be varied to control the final particle size. nih.gov While many different capping agents are used, the bifunctional nature of this compound, with its potential for surface interaction through the hydroxyl groups and intermolecular interactions through the benzene ring, makes it a promising candidate for creating stable and well-defined nanoparticle dispersions. google.comulster.ac.uk

| Nanoparticle Property | Influence of Capping Agent | Example Research Finding |

| Stability | Prevents agglomeration through steric or electrostatic repulsion. researchgate.net | Capping agents are essential for the long-term stability of colloidal nanoparticle solutions. researchgate.net |

| Size and Morphology | Can direct the growth and final shape of the nanoparticles. | The ratio of capping agent to metal precursor can control the final particle size. nih.gov |

| Surface Functionality | The terminal groups of the capping agent can be used for further functionalization. | Biogenic capping agents can impart biocompatibility to nanoparticles. frontiersin.org |

Advanced Spectroscopic Characterization and Analytical Methodologies for 1,4 Bis 2 Hydroxyethoxy Benzene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1,4-Bis(2-hydroxyethoxy)benzene by providing information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR for Molecular Connectivity

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the connectivity of protons within the this compound molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment.

A typical ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the protons of the hydroxyethoxy side chains. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons on the benzene (B151609) ring typically appear as a singlet or a set of doublets, depending on the specific substitution pattern and solvent effects. The protons of the ethylene (B1197577) glycol units give rise to signals that are often multiplets due to spin-spin coupling between adjacent non-equivalent protons.

Table 1: Representative ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | ~6.8-7.0 | s or d | 4H |

| Methylene (B1212753) (-O-CH₂-CH₂-OH) | ~4.0-4.2 | t | 4H |

| Methylene (-O-CH₂-CH₂-OH) | ~3.9-4.1 | t | 4H |

| Hydroxyl (-OH) | Variable | s (broad) | 2H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and instrument used.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound will show signals for the aromatic carbons and the aliphatic carbons of the side chains. The chemical shifts of the aromatic carbons are influenced by the oxygen substitution, with the carbons directly attached to the ether oxygen appearing at a higher chemical shift (downfield) compared to the other aromatic carbons.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic (C-O) | ~153 |

| Aromatic (C-H) | ~115 |

| Methylene (-O-CH₂-CH₂-OH) | ~69 |

| Methylene (-O-CH₂-CH₂-OH) | ~61 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by analyzing the absorption of infrared radiation, which corresponds to the vibrational modes of the chemical bonds.

The FTIR spectrum of this compound will display characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy groups appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the ether linkages give rise to strong absorptions in the 1000-1300 cm⁻¹ range. The aromatic C=C stretching vibrations can be found in the 1450-1600 cm⁻¹ region. researchgate.net

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200-3500 | Broad, Strong |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium to Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-O Stretch (ether) | 1000-1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of the compound.

For this compound (C₁₀H₁₄O₄), the calculated monoisotopic mass is approximately 198.0892 g/mol . HRMS analysis would be expected to yield an experimental m/z value that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. For instance, an electrospray ionization (ESI) source might produce a protonated molecule [M+H]⁺ with a measured m/z that corresponds to the calculated value for C₁₀H₁₅O₄⁺.

Thermal Analysis Techniques in Polymer and Material Characterization

Thermal analysis techniques are essential for evaluating the properties of polymers and materials derived from this compound. These methods provide information on thermal transitions, stability, and behavior as a function of temperature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to investigate the thermal transitions of materials, such as the glass transition temperature (Tg) and melting temperature (Tm), by measuring the difference in heat flow between a sample and a reference as a function of temperature.

When this compound is used as a monomer in the synthesis of polymers, such as polyesters or polyurethanes, DSC is employed to characterize the resulting material. For example, in the synthesis of copolyesters, the incorporation of this compound can influence the thermal properties of the final polymer. mdpi.com The DSC thermogram of a semicrystalline polymer based on this monomer would show a step-like change in the baseline corresponding to the Tg, followed by an endothermic peak representing the Tm. The values of Tg and Tm are crucial for determining the processing conditions and end-use applications of the polymer. For instance, polyesters synthesized with this diol might exhibit a melting point in a specific range, which is a key parameter for melt processing. mdpi.comlabproinc.com The glass transition temperature provides insight into the material's transition from a rigid, glassy state to a more flexible, rubbery state. northwestern.edu

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition characteristics of materials. For this compound, also known as hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE), TGA provides insights into the temperature at which the compound begins to degrade, the stages of its decomposition, and the kinetics of the process. While specific TGA data for the pure, unpolymerized compound is not extensively detailed in readily available literature, analysis of its role as a chain extender in various polymers provides significant understanding of its thermal behavior.

When incorporated into polymers such as polyurethanes and polyesters, the thermal stability of the resulting material is influenced by the presence of the this compound moiety. Studies on copolyesters of poly(butylene terephthalate) (PBT) modified with HQEE have shown that the incorporation of the HQEE group can significantly influence the thermal properties of the polymers. mdpi.comresearchgate.net For instance, the temperatures for 5% weight loss in these copolymers are observed in the range of 373–377 °C. mdpi.comresearchgate.net This indicates that the initial decomposition is significantly high, reflecting the inherent thermal stability of the HQEE structure within the polymer backbone.

Research on poly(hydroquinone bis(hydroxyethyl)ether) oxalate (B1200264) has shown a glass transition temperature (Tg) of 45 °C and a melting temperature (Tm) of 190 °C, with decomposition temperatures ranging from 314 °C to 371 °C. rsc.org This further illustrates the thermal behavior when this compound is a core component of a polymer.

While a detailed stage-by-stage weight loss profile for pure this compound is not explicitly available, the data from its polymers suggest a high thermal stability. The decomposition process in a nitrogen atmosphere would likely involve the scission of the ether bonds and the eventual breakdown of the aromatic ring at higher temperatures.

Interactive Table: Thermal Properties of Polymers Incorporating this compound

| Polymer System | 5% Weight Loss Temperature (°C) | Key Observations |

| Poly(butylene-co-hydroquinone bis(2-hydroxyethyl)ether terephthalates) (PBHT) | 373–377 | Incorporation of HQEE improves thermal properties. mdpi.comresearchgate.net |

| Poly(hydroquinone bis(hydroxyethyl)ether) oxalate | 314–371 | Exhibits relatively high decomposition temperatures. rsc.org |

| Radiopaque Polyurethanes | ~313-337 (Max. decomposition) | Thermal stability is dependent on the overall polymer composition. mdpi.com |

Emerging Research Directions and Future Prospects

Advancements in Biomedical and Pharmaceutical Research

In the biomedical and pharmaceutical arenas, the focus is on leveraging the compound's reactive hydroxyl groups and its core hydroquinone (B1673460) structure.

While direct application as a pharmaceutical is not its primary role, 1,4-Bis(2-hydroxyethoxy)benzene and its derivatives are gaining attention as intermediates in the synthesis of more complex molecules. The terminal hydroxyl groups provide reactive sites for further chemical modification. For instance, research has been conducted on derivatives like 1,4-bis(2-tosyloxyethoxy)benzene, which serve as monomers for the creation of novel poly(aralkyl ether)s. In one study, this tosylated derivative was reacted with various bisphenols to produce new polymers. wright.edu Although attempts to use it to create a specific bis(fluorobenzophenone) monomer were not successful, the successful polymerization demonstrates its utility as a foundational molecule for larger, more complex structures. wright.edu

The reactive nature of similar compounds, such as 1,4-bis(2-hydroperoxypropan-2-yl)benzene, is also being explored for creating precursors to new drug candidates. This suggests a parallel potential for this compound, where its hydroxyl groups can be functionalized to build molecules aimed at specific therapeutic targets.

The hydroquinone moiety within this compound is structurally analogous to known antioxidants. This has spurred investigations into its potential free-radical scavenging capabilities. Research on related hydroperoxy derivatives has demonstrated significant antioxidant capacity, in some cases comparable to traditional antioxidants like vitamin C, suggesting potential use in nutraceutical products. While specific studies on the antioxidant efficacy of formulations containing this compound are still emerging, its structural characteristics make it a promising candidate for inclusion in specialized topical formulations designed to protect against oxidative stress.

Sustainable Chemistry in Synthesis and Polymer Applications

A significant portion of new research is dedicated to applying the principles of green and sustainable chemistry to the synthesis and use of this compound, particularly in the field of advanced materials.

As this compound is a key component (diol) in the synthesis of polyesters and polyurethanes, understanding the degradation of these materials is crucial for developing environmentally benign products. The biodegradability of polyurethanes is highly dependent on their chemical structure, including the nature of the polyol used in their synthesis. nih.gov Fungal degradation, for example, often involves enzymes like esterases and proteases that can hydrolyze the ester and urethane (B1682113) linkages within the polymer chain. nih.gov

Research into the thermal stability of polymers derived from related monomers provides insight into their degradation pathways. In a study involving polymers synthesized from 1,4-bis(2-tosyloxyethoxy)benzene, thermal gravimetric analysis (TGA) was used to determine the temperatures at which 5% weight loss occurred, indicating the onset of thermal degradation. wright.edu

| Polymer Derived From | 5% Weight Loss Temperature (°C) |

| Bisphenol-A | 338 |

| Bisphenol-AF | 350 |

| Bis(4-hydroxyphenyl)diphenylmethane | 365 |

| 9,9-bis(4-hydroxyphenyl)fluorene | 377 |

This table presents the thermal stability of polymers synthesized using a derivative of this compound, indicating how the choice of co-monomer affects the degradation temperature. wright.edu

Efforts to create more sustainable synthetic routes to this compound and its isomers are underway. A key example is the synthesis of the related compound 1,3-bis(2-hydroxyethoxy)benzene (B93271). A patented method reacts resorcinol (B1680541) with ethylene (B1197577) carbonate instead of the highly flammable and explosive ethylene oxide. google.com This substitution represents a significant advance in process safety, a core tenet of green chemistry. The method also boasts high yield and purity without requiring a reaction solvent, further enhancing its environmental credentials. google.com

Innovation in Catalysis and Reaction Efficiency

Improving the efficiency of chemical reactions through innovative catalysis is a major goal in modern chemistry. For the synthesis of this compound and its analogues, catalysis plays a pivotal role in increasing yields, reducing reaction times, and improving product purity.

A patented method for synthesizing the closely related 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene utilizes a dual-catalyst system. google.com This approach shortens the synthesis time and results in a high-purity product with a yield of approximately 75%. google.com

| Catalyst System Component | Role |

| K₂CO₃ | Base |

| Cs₂CO₃ | Catalyst |

| Na₂S₂O₄ | Catalyst |

This table details the catalytic system used in an efficient synthesis of a related ether, showcasing a multi-component approach to enhance reaction outcomes. google.com

Furthermore, in the green synthesis of 1,3-bis(2-hydroxyethoxy)benzene from resorcinol and ethylene carbonate, alkali metal carbonates or hydroxides are employed as effective decarbonation catalysts, facilitating the reaction at temperatures between 140-200°C. google.com This catalytic process is simple, profitable, and eliminates the need for specialized equipment or solvents. google.com

Integration into Stimuli-Responsive and Adaptive Materials

The integration of this compound, also known as hydroquinone bis(2-hydroxyethyl) ether (HQEE), into stimuli-responsive and adaptive materials is an emerging area of research. These "smart" materials are designed to undergo significant changes in their properties in response to external stimuli such as temperature, light, pH, or mechanical stress. The rigid aromatic structure and the presence of hydroxyl groups in this compound make it a valuable component in the synthesis of polymers, particularly polyurethanes, that form the basis of these advanced materials.

Research into stimuli-responsive polyurethanes has explored various mechanisms for inducing adaptive behavior. These include the incorporation of specific functional groups that are sensitive to light, such as azobenzene (B91143) or coumarin, or moieties that can form dynamic covalent bonds, enabling self-healing properties. While this compound itself is not the primary stimuli-responsive unit, its role in tailoring the architecture of the hard segments is fundamental. The properties of these hard segments, influenced by the choice of chain extender, dictate the baseline mechanical and thermal characteristics of the material, which in turn affects the efficiency and nature of the stimuli-responsive behavior.

For instance, in the development of shape-memory polyurethanes, the hard segments act as the "memory" component, fixing the permanent shape of the material. The material can be deformed and held in a temporary shape, and upon the application of a specific stimulus (e.g., heat), it returns to its original form. The stability and transition temperatures of these hard domains, which are influenced by the incorporation of this compound, are key parameters in designing effective shape-memory polymers.

A patent for a high-performance polyurethane elastomer highlights the use of a combination of resorcinol-bis(beta-ethoxyl) ether (HER) and p-hydroquinone-bi(beta-ethoxyl) ether (HQEE) as chain extenders. This formulation results in a material with excellent resilience and heat resistance, properties that are foundational for robust adaptive materials. While not explicitly designed as a stimuli-responsive material, its enhanced performance characteristics suggest a strong potential for use in applications requiring durability under dynamic conditions.